7-Hydroxyhexadecanoic acid
Overview
Description
7-Hydroxyhexadecanoic acid is a long-chain fatty acid with the molecular formula C16H32O3. It is characterized by the presence of a hydroxyl group at the 7th carbon position of the hexadecanoic acid chain. This compound is a member of the hydroxy fatty acids, which are known for their diverse biological roles and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxyhexadecanoic acid can be synthesized through several routes. One common method involves the hydroxylation of hexadecanoic acid (palmitic acid) using specific catalysts and reagents. For example, the hydroxylation can be achieved using a combination of oxidizing agents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of cutin monomers from agro-waste. Cutin, a biopolymer found in plant cuticles, contains esterified bi- and trifunctional fatty acids, including this compound. The extraction process typically involves hydrolysis and subsequent purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Esterification: The carboxyl group can react with alcohols to form esters.
Reduction: The carboxyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Formation of 7-oxohexadecanoic acid.
Esterification: Formation of esters such as methyl 7-hydroxyhexadecanoate.
Reduction: Formation of 7-hydroxyhexadecanol.
Scientific Research Applications
7-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Studied for its role in metabolic pathways and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of bioplastics and other biodegradable materials
Mechanism of Action
The mechanism of action of 7-Hydroxyhexadecanoic acid involves its role as a fatty acid that can be incorporated into cell membranes, influencing membrane fluidity and function. It can also act as a signaling molecule, interacting with specific receptors and enzymes to modulate various biological processes. The compound’s hydroxyl group allows it to participate in hydrogen bonding, affecting its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid:
2-Hydroxyhexadecanoic acid:
Uniqueness
7-Hydroxyhexadecanoic acid is unique due to the specific position of its hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
7-hydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFQJBDKBCFMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311221 | |
Record name | 7-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-02-8 | |
Record name | 7-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16899-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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